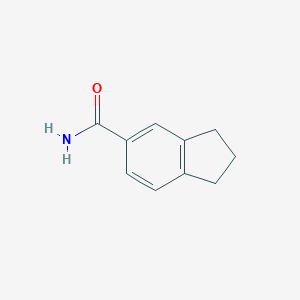
2,3-dihydro-1H-indene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-dihydro-1H-indene-5-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DDR1 Inhibition and Cancer Therapy
Overview of DDR1:
Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase implicated in various cellular processes, including cell adhesion, migration, and proliferation. Its overexpression has been linked to several malignancies, making it an attractive target for cancer therapy.
2-Amino-2,3-Dihydro-1H-Indene-5-Carboxamide Derivatives:
Recent studies have synthesized a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives as selective DDR1 inhibitors. Among these, compound 7f has shown promising results:
- Binding Affinity: It binds to DDR1 with a dissociation constant (Kd) of 5.9 nM.
- Inhibition Potency: The half-maximal inhibitory concentration (IC50) is reported at 14.9 nM, indicating strong inhibition of DDR1 kinase activity .
Case Study: Pancreatic Cancer
Research demonstrated that compound 7f effectively inhibited collagen-induced DDR1 signaling pathways and epithelial-mesenchymal transition (EMT), both critical processes in cancer progression. In vitro studies revealed that it dose-dependently suppressed the colony formation of pancreatic cancer cells. Furthermore, in vivo experiments in orthotopic mouse models showed that 7f significantly slowed tumor progression without causing notable weight loss in the animals, highlighting its therapeutic potential .
Other Cancer Types Targeted by 2,3-Dihydro-1H-Indene-5-Carboxamide
The utility of this compound extends beyond pancreatic cancer. The compound has been investigated for its efficacy against various cancers:
- Acute Myeloid Leukemia
- Breast Cancer
- Ovarian Cancer
- Non-Small Cell Lung Cancer
- Prostate Cancer
These applications are attributed to the compound's ability to inhibit inhibitor of apoptosis proteins (IAPs), promoting apoptosis in cancer cells that typically resist cell death .
Pharmacokinetics and Safety Profile
Initial pharmacokinetic studies indicate that derivatives like compound 7f possess favorable properties for oral administration:
- Bioavailability: Demonstrated good absorption and distribution within biological systems.
- Safety: Preliminary assessments show a low incidence of toxicity at therapeutic doses.
Conclusion and Future Directions
The applications of this compound in cancer therapy are promising. Its selective inhibition of DDR1 and modulation of apoptotic pathways present a dual mechanism that could be leveraged for effective treatments against various malignancies. Ongoing research aims to further elucidate its mechanisms and optimize its derivatives for clinical use.
Data Summary Table
| Compound | Target | Kd (nM) | IC50 (nM) | Cancer Type | Notes |
|---|---|---|---|---|---|
| 7f | DDR1 | 5.9 | 14.9 | Pancreatic Cancer | Significant tumor inhibition |
| Various Derivatives | IAP Proteins | N/A | N/A | Multiple (e.g., AML, Breast) | Induces apoptosis |
Properties
CAS No. |
103204-17-7 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
2,3-dihydro-1H-indene-5-carboxamide |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,11,12) |
InChI Key |
GBPWDYCNVWWKRQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N |
Synonyms |
5-Indancarboxamide(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















